molecular formula C22H22FNO5 B11401208 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

Cat. No.: B11401208
M. Wt: 399.4 g/mol
InChI Key: BEMPCHNAIATQFC-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with dimethoxy, methyl, and acetamide groups, as well as a fluorophenyl ethyl side chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This step involves the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions to form the chromen-2-one core.

    Introduction of the dimethoxy and methyl groups: The chromen-2-one core is then subjected to methylation and methoxylation reactions using methylating agents such as methyl iodide and methanol in the presence of a base.

    Acetamide formation: The resulting intermediate is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Attachment of the fluorophenyl ethyl side chain: The final step involves the reaction of the intermediate with 4-fluorophenylethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of enzymes: It can inhibit key enzymes involved in inflammatory and oxidative stress pathways, leading to reduced inflammation and oxidative damage.

    Modulation of signaling pathways: The compound may modulate signaling pathways such as the MAPK and NF-κB pathways, which play crucial roles in cell proliferation, apoptosis, and immune responses.

    Interaction with receptors: It may bind to specific receptors, such as G-protein coupled receptors or nuclear receptors, to elicit its biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-dimethoxy-4-methylcoumarin: A structurally similar compound with a chromen-2-one core and dimethoxy and methyl groups.

    4-methyl-7-hydroxycoumarin: Another chromen-2-one derivative with a hydroxyl group instead of methoxy groups.

    4-methyl-7-methoxycoumarin: Similar to the target compound but lacks the fluorophenyl ethyl side chain.

Uniqueness

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide is unique due to the presence of the fluorophenyl ethyl side chain, which imparts distinct physicochemical properties and biological activities

Properties

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H22FNO5/c1-13-16-8-9-18(27-2)21(28-3)20(16)29-22(26)17(13)12-19(25)24-11-10-14-4-6-15(23)7-5-14/h4-9H,10-12H2,1-3H3,(H,24,25)

InChI Key

BEMPCHNAIATQFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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